p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate
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Overview
Description
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate: is a complex organic compound with the molecular formula C22H19N3O7S and a molecular weight of 469.47 g/mol . This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and is characterized by its unique structure, which includes a nitrobenzyl group, a phenylacetamino group, and a cephem core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 7-amino-3-cephem-4-carboxylic acid as the core structure.
Acylation: The amino group at the 7-position is acylated with phenylacetic acid to form 7-phenylacetamino-3-cephem-4-carboxylic acid.
Hydroxylation: The 3-position is hydroxylated to introduce the hydroxy group.
Esterification: The carboxyl group at the 4-position is esterified with p-nitrobenzyl alcohol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate has several applications in scientific research :
Chemistry: Used as a precursor in the synthesis of novel cephalosporin derivatives.
Biology: Studied for its antibacterial properties and potential use in combating resistant bacterial strains.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate involves the inhibition of bacterial cell wall synthesis . The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar core structure but different side chains.
Ceftriaxone: A cephalosporin with a longer half-life and different pharmacokinetic properties.
Cefuroxime: A cephalosporin with a different spectrum of activity.
Uniqueness
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activity. The presence of the p-nitrobenzyl group enhances its stability and allows for targeted modifications to improve its efficacy and spectrum of activity .
Properties
Molecular Formula |
C22H19N3O7S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (6R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H19N3O7S/c26-16-12-33-21-18(23-17(27)10-13-4-2-1-3-5-13)20(28)24(21)19(16)22(29)32-11-14-6-8-15(9-7-14)25(30)31/h1-9,18,21,26H,10-12H2,(H,23,27)/t18?,21-/m1/s1 |
InChI Key |
AJAYYHYWTPEASL-BDPMCISCSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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